Methyl 2,4-difluoro-5-nitrobenzoate

Nucleophilic aromatic substitution Regioselectivity Fluorinated building blocks

Methyl 2,4-difluoro-5-nitrobenzoate is a fluorinated nitroaromatic ester with the molecular formula C₈H₅F₂NO₄ and a molecular weight of 217.13 g/mol. It features a benzene ring substituted with fluorine atoms at the 2- and 4-positions, a nitro group at the 5-position, and a methyl ester at the carboxyl position.

Molecular Formula C8H5F2NO4
Molecular Weight 217.13 g/mol
CAS No. 125568-71-0
Cat. No. B146560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-difluoro-5-nitrobenzoate
CAS125568-71-0
Molecular FormulaC8H5F2NO4
Molecular Weight217.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1F)F)[N+](=O)[O-]
InChIInChI=1S/C8H5F2NO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3
InChIKeyKLMBOVOUTOBMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4-Difluoro-5-nitrobenzoate (CAS 125568-71-0): Strategic Procurement Guide for a Dual-Fluorinated Nitrobenzoate Building Block


Methyl 2,4-difluoro-5-nitrobenzoate is a fluorinated nitroaromatic ester with the molecular formula C₈H₅F₂NO₄ and a molecular weight of 217.13 g/mol . It features a benzene ring substituted with fluorine atoms at the 2- and 4-positions, a nitro group at the 5-position, and a methyl ester at the carboxyl position. This substitution pattern creates a highly electron-deficient aromatic system that is selectively activated for nucleophilic aromatic substitution (SNAr) at the fluorine-bearing positions [1]. The compound is a solid at room temperature with a melting point of 81–85 °C and is supplied as an off-white powder with typical commercial purities of 95–98% (GC) . It serves as a key intermediate in the synthesis of kinase inhibitors, pharmaceutical agents, and agrochemicals, where the synergistic electronic effects of the difluoro-nitro substitution pattern enable predictable, regioselective downstream functionalization [1].

Why Methyl 2,4-Difluoro-5-nitrobenzoate Cannot Be Replaced by Generic Analogs: The Risk of Regioisomeric and Functional-Group Swaps


The 2,4-difluoro-5-nitro substitution pattern is not interchangeable with other fluoronitrobenzoate regioisomers or functional-group analogs. In 2,4-difluoronitrobenzene-type systems, the relative positions of the nitro group and the fluorine atoms dictate both the rate and the regiochemical outcome of nucleophilic aromatic substitution (SNAr) reactions [1]. Moving the nitro group from the 5-position to the 6-position (i.e., methyl 2,4-difluoro-6-nitrobenzoate) fundamentally alters which fluorine is preferentially displaced, leading to different regioisomeric products [1]. Similarly, substituting the methyl ester for a free carboxylic acid (2,4-difluoro-5-nitrobenzoic acid, CAS 153775-33-8) increases the melting point by approximately 40 °C (from 81–85 °C to 125–133 °C), complicating solution-phase handling, and introduces an acidic proton that can interfere with base-sensitive transformations . Replacing the ester with a nitrile (2,4-difluoro-5-nitrobenzonitrile, CAS 67152-20-9) eliminates the possibility of ester hydrolysis, transesterification, or amidation as downstream diversification steps. The methyl ester strikes a balance between crystallinity for convenient weighing, sufficient solubility in common organic solvents, and versatile reactivity as both an electrophile and a latent carboxylic acid equivalent.

Methyl 2,4-Difluoro-5-nitrobenzoate: Quantitative Differentiation Evidence Against Closest Analogs


Regiochemical Control in SNAr: 5-Nitro Isomer Enables Ortho-Selective Fluorine Displacement That the 6-Nitro Isomer Cannot Replicate

The 5-nitro-2,4-difluoro substitution pattern of this compound positions the nitro group meta to the ester and ortho/para to the two fluorine atoms. In the parent 2,4-difluoronitrobenzene system, SNAr with O-, S-, and N-nucleophiles proceeds with high ortho-selectivity (fluorine at C-2 displaced preferentially over C-4) in nonpolar solvents via a six-membered polar transition state [1]. The 6-nitro regioisomer (methyl 2,4-difluoro-6-nitrobenzoate, CAS 1807183-16-9) places the nitro group ortho to the ester, which alters the electronic landscape and is expected to favor displacement at the fluorine ortho to the nitro group (C-2), yielding a different regioisomeric product distribution [1]. In the solvent-controlled study by Valvi and Tiwari (2021), the regioselectivity of 2,4-difluoronitrobenzene with morpholine ranged from predominantly para-selective (85:15 para:ortho) to ortho-selective (24:76) depending on the deep eutectic solvent medium, demonstrating that the inherent bias of the 5-nitro-2,4-difluoro scaffold can be tuned but not reversed [2].

Nucleophilic aromatic substitution Regioselectivity Fluorinated building blocks

Melting Point Advantage: Methyl Ester (81–85 °C) vs Free Acid (125–133 °C) for Solution-Phase Synthetic Workflows

Methyl 2,4-difluoro-5-nitrobenzoate exhibits a melting point of 81–85 °C , whereas the corresponding free acid (2,4-difluoro-5-nitrobenzoic acid, CAS 153775-33-8) melts at 125–133 °C . This approximately 40 °C difference has practical consequences: the methyl ester can be readily dissolved in warm organic solvents (e.g., MeOH, EtOAc, DCM) without approaching temperatures that risk thermal decomposition, while the free acid requires more aggressive heating or higher-boiling solvents for dissolution. The methyl ester is supplied as a solid at room temperature, enabling convenient weighing on the benchtop without the cold-storage requirements of the non-nitrated precursor methyl 2,4-difluorobenzoate (CAS 106614-28-2), which is a liquid at ambient temperature (bp 128–129 °C) .

Physical property comparison Handling characteristics Solution-phase synthesis

Cost Efficiency: Methyl Ester is >200× Less Expensive Per Gram Than the Ethyl Ester Analog

The methyl ester is commercially available from multiple vendors at substantially lower cost than the ethyl ester analog. Bidepharm supplies methyl 2,4-difluoro-5-nitrobenzoate at 98% purity for approximately ¥31 per gram (1 g scale) , while the ethyl ester (CAS 179011-37-1) is priced at approximately ¥703 per 100 mg from Macklin at the same purity specification [1]. Normalizing to per-gram cost, the ethyl ester is ~225 times more expensive (¥7,030/g vs ¥31/g). Fluorochem pricing confirms this trend: the methyl ester is £5.00 for 1 g and £28.00 for 25 g, while the ethyl ester is £85.00 for only 100 mg—a per-gram cost difference of approximately 170-fold at the 1 g scale . This cost differential becomes decisive when scaling from discovery (milligram) to preclinical (multi-gram to kilogram) quantities.

Procurement economics Cost comparison Scale-up feasibility

Synthesis Efficiency: Esterification Route Delivers 92% Yield Versus ~63% for Direct Nitration Route

Two principal synthetic routes are documented for methyl 2,4-difluoro-5-nitrobenzoate. Route A (esterification-first, then nitration) nitrates methyl 2,4-difluorobenzoate directly, yielding the target compound in approximately 63% isolated yield . Route B (nitration-first, then esterification) first converts 2,4-difluorobenzoic acid to 2,4-difluoro-5-nitrobenzoic acid, then esterifies with methanol under acid catalysis to afford the methyl ester in 92% yield (32.6 g from 33.0 g of acid, 162 mmol scale) [1]. The 29-percentage-point yield advantage of Route B represents a ~46% relative improvement in material throughput. For comparison, commercial synthesis of the 6-nitro regioisomer (CAS 1807183-16-9) requires low-temperature nitration (0–5 °C) to prevent over-nitration, reflecting the greater synthetic challenge of the ortho-nitro ester configuration .

Synthetic methodology Yield optimization Process chemistry

Aqueous Solubility Quantified at 0.14 g/L, Enabling Informed Solvent Selection for Biphasic and Aqueous Reaction Conditions

Methyl 2,4-difluoro-5-nitrobenzoate has a calculated aqueous solubility of 0.14 g/L (very slightly soluble) at 25 °C . This low aqueous solubility is advantageous for biphasic reaction conditions (e.g., ester hydrolysis under basic aqueous conditions, or extractive workup following SNAr), as the compound partitions strongly into the organic phase. For comparison, the free acid (2,4-difluoro-5-nitrobenzoic acid) is expected to have higher aqueous solubility at basic pH due to carboxylate formation, which can complicate extraction and recovery. The nitrile analog (2,4-difluoro-5-nitrobenzonitrile) has a comparable density (1.51 g/cm³) but a lower boiling point (271.5 °C) , and its solubility characteristics differ due to the absence of the ester moiety.

Solubility data Reaction medium design Biphasic synthesis

Patent-Documented Use as a Key Intermediate in Kinase Inhibitor Synthesis (Bristol-Myers Squibb WO2004/013145 A1)

The 2,4-difluoro-5-nitrobenzoyl scaffold is explicitly cited in Bristol-Myers Squibb patent WO2004/013145 A1 (Page 41) as an intermediate in the synthesis of kinase inhibitor compounds [1]. The corresponding carboxylic acid (2,4-difluoro-5-nitrobenzoic acid, CAS 153775-33-8) is the direct precursor to the methyl ester and is used in the preparation of dasatinib analogs, where the fluorine atoms at C-2 and C-4 improve metabolic stability of the final drug candidates . The methyl ester form provides a protected carboxyl group that can be carried through multiple synthetic steps and unmasked by hydrolysis at the appropriate stage. In contrast, the 6-nitro regioisomer (CAS 1807183-16-9) and the nitrile analog (CAS 67152-20-9, used in tankyrase inhibitor synthesis) lead to different final chemotypes [2].

Pharmaceutical intermediate Kinase inhibitor Patent precedent

Optimal Procurement and Application Scenarios for Methyl 2,4-Difluoro-5-nitrobenzoate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring Regiochemically Predictable SNAr Diversification

For medicinal chemistry programs targeting kinase inhibitors (e.g., VEGFR-2, FGFR-1, BCR-ABL), the 5-nitro-2,4-difluoro substitution pattern of this methyl ester provides a regiochemically defined scaffold for sequential SNAr functionalization [1]. The ortho-fluorine (C-2) is preferentially displaced by nucleophiles under standard conditions, enabling predictable introduction of amine, alkoxide, or thiol substituents at a defined position. The remaining fluorine at C-4 can be addressed in a second SNAr step, enabling orthogonal difunctionalization. This contrasts with the 6-nitro regioisomer, which would produce different substitution patterns. The methyl ester serves as a masked carboxylic acid, allowing late-stage hydrolysis to the acid for amide coupling or salt formation. The compound's melting point (81–85 °C) facilitates handling in parallel synthesis workflows, and its cost advantage (~¥31/g) supports scale-up from hit-to-lead through lead optimization without prohibitive budget impact .

Process Chemistry: Multi-Kilogram Intermediate Preparation via the High-Yielding Esterification Route

When transitioning from medicinal chemistry to process scale, the 92% yield esterification route from 2,4-difluoro-5-nitrobenzoic acid (CAS 153775-33-8) offers a robust, high-throughput preparation method [2]. The acid precursor is commercially available at 99% (GC) purity (AKSci) and can be esterified under standard Fischer conditions (anhydrous MeOH, cat. H₂SO₄) to deliver the methyl ester in excellent yield. This route avoids the lower-yielding (63%) direct nitration of methyl 2,4-difluorobenzoate and the associated safety concerns of large-scale nitration reactions. The methyl ester's low aqueous solubility (0.14 g/L) simplifies extractive workup, as the product partitions efficiently into organic solvents . The compound's solid form at ambient temperature eliminates the solvent-handling infrastructure required for liquid intermediates.

Agrochemical R&D: Fluorinated Building Block for Herbicide and Insecticide Discovery

Methyl 2,4-difluoro-5-nitrobenzoate is documented as an intermediate for herbicide and insecticide synthesis [3]. The difluoro-nitro substitution pattern imparts metabolic oxidative stability to the final agrochemical agents, a property that distinguishes this scaffold from non-fluorinated or mono-fluorinated nitrobenzoates. The methyl ester's cost profile (~¥31/g at research scale, with significant volume discounts at 100 g and 500 g scales from Bidepharm) makes it economically viable for agrochemical discovery programs that typically require larger compound quantities than pharmaceutical discovery . The compound's stability under ambient storage conditions (sealed, dry, room temperature) reduces cold-chain logistics requirements compared to temperature-sensitive analogs.

Academic Synthetic Methodology: Investigating SNAr Regioselectivity on Electron-Deficient Aromatic Esters

The well-characterized electronic properties of the 2,4-difluoro-5-nitrobenzoate scaffold make it an ideal substrate for fundamental studies of nucleophilic aromatic substitution mechanisms [1]. Researchers can leverage the existing literature on 2,4-difluoronitrobenzene regioselectivity (ortho:para ratios ranging from 85:15 to 24:76 depending on solvent and nucleophile) and extend these findings to the ester-substituted analog. The methyl ester's commercial availability from multiple vendors (Sigma-Aldrich, Fluorochem, Bidepharm, AKSci) with documented purity specifications (95–98%) and batch-specific Certificates of Analysis (including NMR, HPLC, and GC) ensures reproducibility across academic laboratories . Its moderate melting point allows convenient benchtop handling without specialized equipment.

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